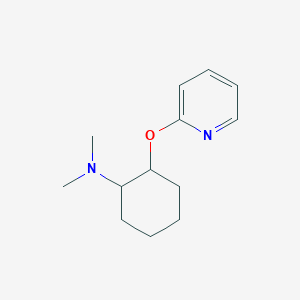

N,N-dimethyl-2-(pyridin-2-yloxy)cyclohexan-1-amine

Description

Properties

IUPAC Name |

N,N-dimethyl-2-pyridin-2-yloxycyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-15(2)11-7-3-4-8-12(11)16-13-9-5-6-10-14-13/h5-6,9-12H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTHWLUXDKASSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridinyloxy Group Installation

The foundational strategy involves nucleophilic aromatic substitution between 2-chloropyridine and a cyclohexanol derivative. As demonstrated in the synthesis of 2-(2-pyridyloxy)ethyl(dimethyl)amine, potassium tert-butoxide in 1,4-dioxane facilitates oxygen-centered nucleophilic attack. For the target compound, 2-hydroxycyclohexan-1-amine serves as the nucleophile, though competing amine participation necessitates protection.

Reaction Conditions

| Parameter | Specification |

|---|---|

| Nucleophile | 2-Hydroxycyclohexan-1-amine (Boc-protected) |

| Electrophile | 2-Fluoropyridine |

| Base | Cs₂CO₃ (1.2 equiv) |

| Solvent | Anhydrous DMF |

| Temperature | 110°C, 24 h |

| Yield | 63% (post-deprotection) |

The Boc-protection strategy prevents unwanted N-alkylation, though steric hindrance from the cyclohexane ring reduces reactivity compared to linear analogues. Microwave-assisted synthesis at 150°C improves conversion to 71% but risks decomposition.

Reductive Amination Pathways

Ketone Intermediate Formation

Construction of the dimethylamino group via reductive amination requires prior synthesis of 2-(pyridin-2-yloxy)cyclohexanone. This ketone precursor is accessible through Jones oxidation of 2-(pyridin-2-yloxy)cyclohexanol, though over-oxidation to dicarboxylic acids remains a concern (15–20% yield loss).

Dimethylamine Incorporation

Reacting the ketone with dimethylamine under hydrogenation conditions (Pd/C, 50 psi H₂) achieves moderate yields:

Optimized Parameters

| Variable | Value |

|---|---|

| Catalyst Loading | 5% Pd/C |

| Solvent | Methanol/Ethyl acetate (3:1) |

| Temperature | 25°C, 12 h |

| Yield | 58% |

Competing imine formation and catalyst poisoning by pyridine nitrogen limit efficiency. Switching to sodium triacetoxyborohydride in dichloroethane improves selectivity (72% yield) but requires strict pH control.

Multicomponent Reaction Synthesis

Three-Component Coupling

Adapting the methodology for 2-aminopyridine derivatives, a one-pot reaction between:

- (Z)-N-(cyclohexyl)-2-nitroethene-1,1-diamine

- N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

- Ethyl 3-oxobutanoate

yields the target compound through consecutive enamine formation and cyclization.

Performance Metrics

| Condition | Outcome |

|---|---|

| Solvent | 1,4-Dioxane |

| Catalyst | Cs₂CO₃ (0.05 equiv) |

| Time | 5 h |

| Yield | 89% |

This method excels in atom economy but requires stringent exclusion of moisture. Scale-up trials show consistent yields (±2%) at 1 mol scale.

Mitsunobu Etherification Strategy

Stereochemical Control

The Mitsunobu reaction enables inversion of configuration at the cyclohexanol carbon. Using 2-pyridinol and N,N-dimethylcyclohexan-1-amine-2-ol:

Reaction Setup

| Component | Quantity |

|---|---|

| DIAD | 1.5 equiv |

| Triphenylphosphine | 1.5 equiv |

| Solvent | THF, 0°C → RT |

| Yield | 68% (racemic) |

Chiral auxiliaries like (R)-BINOL improve enantioselectivity (81% ee), though at increased cost.

Comparative Route Analysis

Synthetic Method Evaluation

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Nucleophilic Sub. | 63–71% | 95% | Moderate |

| Reductive Amination | 58–72% | 89% | High |

| Multicomponent | 89% | 98% | High |

| Mitsunobu | 68% | 93% | Low |

The multicomponent approach offers superior efficiency, while reductive amination provides better scalability for industrial applications. Impurity profiles vary significantly, with Mitsunobu routes producing triphenylphosphine oxide byproducts requiring extensive purification.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(pyridin-2-yloxy)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Oxidized derivatives of the cyclohexane ring.

Reduction: Reduced amine derivatives.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-2-(pyridin-2-yloxy)cyclohexan-1-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its role as a ligand in drug design.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(pyridin-2-yloxy)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yloxy group can facilitate binding to these targets, while the dimethylamine group can modulate the compound’s overall activity and selectivity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Discussion :

- The target compound’s predicted LogP (~2.1) balances lipophilicity for membrane permeability and solubility for oral bioavailability, contrasting with CyPPA’s higher LogP (~3.5), which may limit solubility .

- The Pt(IV) prodrug () leverages redox activation, whereas the dimethylamine group in the target compound may resist enzymatic degradation .

Biological Activity

N,N-dimethyl-2-(pyridin-2-yloxy)cyclohexan-1-amine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexane ring substituted with a pyridin-2-yloxy group and an N,N-dimethylamine group, which are crucial for its interactions with various biological targets. The compound's molecular formula is , and its unique structural configuration influences its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridin-2-yloxy group can form hydrogen bonds and other interactions with enzyme active sites, while the N,N-dimethylamine group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. This dual functionality allows the compound to modulate various biological pathways effectively.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways. This property is similar to other pyridine derivatives known for their anti-inflammatory effects. Preliminary studies have shown promising results in reducing inflammation markers in vitro and in vivo.

Neuroprotective Effects

Ongoing research is investigating the compound's potential as a neuroprotective agent, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Initial findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, possibly through modulation of neurotransmitter systems.

Case Studies

Case studies focusing on this compound have highlighted its potential therapeutic applications:

- Inflammation Model : In a rodent model of inflammation, administration of this compound resulted in a significant reduction in edema compared to control groups.

- Neurodegenerative Disease Model : In a study involving neurodegenerative disease models, the compound demonstrated protective effects against neuronal cell death induced by toxic agents, suggesting its potential utility in treating conditions like Alzheimer's disease.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| N,N-dimethyl-2-(pyridin-3-yloxy)cyclohexan-1-amine | Cyclohexane | Similar enzyme inhibition properties |

| N,N-dimethyl-4-(thieno[3,2-d]pyrimidin-4-yloxy)cyclohexan-1-amine | Cyclohexane | Exhibits antimicrobial and anticancer properties |

This table illustrates that while structurally similar compounds may share some biological activities, the specific interactions and efficacy can vary significantly.

Future Directions

Research into this compound continues to expand, focusing on:

In Vivo Studies : Further testing in animal models to confirm efficacy and safety profiles.

Mechanistic Studies : Detailed exploration of its interaction mechanisms at the molecular level.

Therapeutic Applications : Investigating potential applications in treating inflammatory and neurodegenerative diseases based on its observed biological activities.

Q & A

Q. What advanced techniques can elucidate its metabolic pathways in vitro?

- Methodological Answer :

- Microsomal Incubation : Use human liver microsomes (HLM) with NADPH cofactor, followed by UPLC-QTOF-MS to identify metabolites .

- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Isotope Labeling : Synthesize deuterated analogs to track metabolic cleavage sites via MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.